molecular formula C10H17N3O B13303536 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B13303536
M. Wt: 195.26 g/mol
InChI Key: ZLJJHJMRKGPASY-UHFFFAOYSA-N
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Description

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclohexyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanol with formaldehyde and a secondary amine, such as piperidine, in the presence of an acid catalyst. This reaction typically proceeds via a Mannich reaction mechanism, forming the desired product with good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a cyclohexyloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(cyclohexyloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h6-7,10H,1-5,8,11H2

InChI Key

ZLJJHJMRKGPASY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCN2C=C(C=N2)N

Origin of Product

United States

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